molecular formula C36H24N2 B1632169 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole CAS No. 57102-62-2

9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole

Cat. No. B1632169
CAS RN: 57102-62-2
M. Wt: 484.6 g/mol
InChI Key: MHTPESFJWCJELK-UHFFFAOYSA-N
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Description

“9,9’-Diphenyl-9H,9’H-3,3’-bicarbazole” is an intermediate of OLED materials . It can also serve as a source of electrons to create exciplexes, which can function as either an emitting layer or a host material in fluorescent and phosphorescent OLED devices .


Synthesis Analysis

The synthesis of “9,9’-Diphenyl-9H,9’H-3,3’-bicarbazole” can be achieved from 9-Phenyl-9H-carbazol-3-ylboronic acid and 3-Bromo-9H-carbazole .


Molecular Structure Analysis

The molecular formula of “9,9’-Diphenyl-9H,9’H-3,3’-bicarbazole” is C36H24N2 . It has two conjugated carbazole units .


Chemical Reactions Analysis

“9,9’-Diphenyl-9H,9’H-3,3’-bicarbazole” can be used as a catalyst in organic synthesis reactions .


Physical And Chemical Properties Analysis

“9,9’-Diphenyl-9H,9’H-3,3’-bicarbazole” is a solid at 20°C . Its melting point ranges from 204.0 to 208.0°C . The maximum absorption wavelength is 303 (CH2Cl2) nm .

Safety and Hazards

“9,9’-Diphenyl-9H,9’H-3,3’-bicarbazole” may cause skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Future Directions

“9,9’-Diphenyl-9H,9’H-3,3’-bicarbazole” is an intermediate of OLED materials . It has potential applications in the development of fluorescent and phosphorescent OLED devices .

properties

IUPAC Name

9-phenyl-3-(9-phenylcarbazol-3-yl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H24N2/c1-3-11-27(12-4-1)37-33-17-9-7-15-29(33)31-23-25(19-21-35(31)37)26-20-22-36-32(24-26)30-16-8-10-18-34(30)38(36)28-13-5-2-6-14-28/h1-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTPESFJWCJELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC=CC=C7)C8=CC=CC=C82
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347599
Record name 9-Phenyl-3-(9-phenylcarbazol-3-yl)carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole

CAS RN

57102-62-2
Record name 9-Phenyl-3-(9-phenylcarbazol-3-yl)carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-Bi-9H-carbazole, 9,9'-diphenyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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